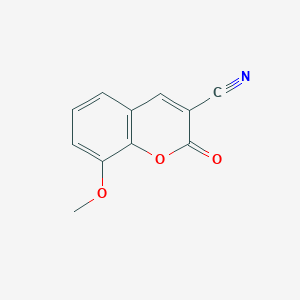
3-氰基-8-甲氧基香豆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-8-methoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.
科学研究应用
3-Cyano-8-methoxycoumarin has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other coumarin derivatives with potential biological activities.
Biology: Investigated for its role in various biological processes and potential therapeutic applications.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and sensors.
作用机制
Target of Action
The primary targets of 3-Cyano-8-methoxycoumarin are caspase-3/7 and β-tubulin . Caspase-3/7 are crucial enzymes involved in the execution-phase of cell apoptosis, while β-tubulin is a structural protein essential for microtubule formation, which plays a significant role in cell division .
Mode of Action
3-Cyano-8-methoxycoumarin interacts with its targets by activating caspase-3/7 protein and substantially inhibiting β-tubulin polymerization activity in HepG2 cells . This interaction leads to changes in the cell cycle, inducing cell cycle arrest during the G1/S phase and triggering apoptosis .
Biochemical Pathways
The compound affects the apoptosis pathway and the microtubule dynamics. Activation of caspase-3/7 leads to the initiation of apoptosis, a programmed cell death process that eliminates damaged or unwanted cells . On the other hand, inhibition of β-tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and further promoting apoptosis .
Pharmacokinetics
The compound’s potent antiproliferative activity against hepg2 cells suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of 3-Cyano-8-methoxycoumarin’s action include cell cycle arrest during the G1/S phase, triggering of apoptosis in HepG2 cells, and an increase in the percentage of cells arrested in the G2/M and pre-G1 phases . These effects result in significant inhibitory effects on the growth of HepG2 cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-8-methoxycoumarin typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 3-cyanoacetophenone with 8-methoxybenzaldehyde in the presence of a base, such as sodium ethoxide, followed by cyclization to form the coumarin ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of 3-Cyano-8-methoxycoumarin may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
3-Cyano-8-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
相似化合物的比较
Similar Compounds
- 3-Cyano-6-methoxycoumarin
- 3-Acetyl-8-methoxycoumarin
- 8-Methoxycoumarin
Uniqueness
Compared to similar compounds, it may exhibit enhanced biological activities or different reactivity patterns .
属性
IUPAC Name |
8-methoxy-2-oxochromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-14-9-4-2-3-7-5-8(6-12)11(13)15-10(7)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYPRPCYNHPLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














